N-(1,3-benzothiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(1,3-benzothiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide: is a complex organic compound that features a benzothiazole ring, an imidazole ring, and a fluorophenyl group
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS2/c19-12-5-7-13(8-6-12)23-10-9-20-18(23)25-11-16(24)22-17-21-14-3-1-2-4-15(14)26-17/h1-10H,11H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQSDYZSOVRHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the imidazole ring and the fluorophenyl group. Key steps include:
Formation of Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine.
Introduction of Imidazole Ring: This involves the reaction of the benzothiazole intermediate with an imidazole derivative under suitable conditions.
Attachment of Fluorophenyl Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. This reaction is critical for understanding the compound’s metabolic pathways.
-
Acidic Hydrolysis :
Likely produces 1,3-benzothiazol-2-amine and 2-mercaptoimidazole derivatives. -
Basic Hydrolysis :
Sodium hydroxide or aqueous ammonia may facilitate this cleavage .
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker between the imidazole and acetamide groups can undergo oxidation to form sulfoxide or sulfone derivatives, depending on reaction conditions.
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| HO (30%) | Sulfoxide (-SO-) | Room temperature, 12 hr |
| KMnO (acidic) | Sulfone (-SO-) | Reflux, 6 hr |
Such modifications alter electronic properties and bioactivity, as seen in sulfone-containing benzothiazole analogs .
Electrophilic Substitution on the Imidazole Ring
The electron-rich imidazole ring undergoes electrophilic substitution at the C-4 and C-5 positions. Examples include:
-
Nitration :
Yields nitro derivatives, which are precursors for further functionalization. -
Halogenation :
Bromine or chlorine can substitute hydrogen atoms, enhancing lipophilicity and binding affinity .
Coordination with Metal Ions
The imidazole and benzothiazole nitrogen atoms act as ligands for metal ions (e.g., Zn, Cu):
Such complexes are studied for catalytic or therapeutic applications. Stability constants for similar compounds range from .
Photochemical Reactions
Exposure to UV light induces intramolecular cyclization or bond cleavage in benzothiazole derivatives. For example:
-
Ring-Opening :
Benzothiazole → Thiophenol derivatives under UV-A radiation.
Enzymatic Interactions
While not traditional chemical reactions, the compound’s interaction with enzymes like carbonic anhydrase involves reversible binding via:
Stability Under Synthetic Conditions
During synthesis, the compound remains stable in polar aprotic solvents (e.g., DMSO, acetonitrile) at 25–60°C. Degradation occurs above 100°C or in strongly acidic media (pH < 2) .
While direct experimental data for this compound is limited in public literature, its reactivity aligns with well-established trends for benzothiazole and imidazole derivatives . Further studies are needed to quantify kinetics and optimize reaction pathways.
Scientific Research Applications
Structural Characteristics
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of a sulfanyl group and a fluorophenyl substituent may enhance its pharmacological profile by improving solubility and bioactivity.
Medicinal Chemistry Applications
2.1 Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit promising anticancer properties. For instance, the presence of the imidazole ring in N-(1,3-benzothiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide may contribute to its ability to inhibit cancer cell proliferation. In vitro assays have shown that related compounds can effectively target cancer cells with mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in MDPI demonstrated that benzothiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
2.2 Antimicrobial Properties
The compound's structure suggests potential applications as an antimicrobial agent. Research has shown that benzothiazole derivatives can inhibit the growth of bacteria and fungi. For example, compounds with similar structures have been tested against strains like Staphylococcus aureus and Escherichia coli, displaying notable inhibitory effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | TBD | TBD |
Agricultural Applications
3.1 Fungicidal Activity
The compound's antifungal properties make it a candidate for agricultural applications, particularly as a fungicide. Studies have shown that benzothiazole derivatives can exhibit significant activity against plant pathogens such as Fusarium oxysporum.
Case Study:
In a comparative analysis of various benzothiazole-based fungicides, one derivative demonstrated an EC50 value significantly lower than commercial standards like hymexazol, indicating superior efficacy against fungal pathogens .
Pharmacological Insights
4.1 Mechanism of Action
Understanding the mechanism by which this compound exerts its effects is crucial for its development as a therapeutic agent. Preliminary studies suggest that the compound may interact with specific protein targets involved in cell signaling pathways related to cancer progression and microbial resistance.
4.2 Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has provided insights into how modifications can enhance biological activity. The introduction of different substituents on the benzothiazole or imidazole rings has been shown to significantly affect potency and selectivity.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The benzothiazole and imidazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Potential inhibition of enzymes involved in metabolic pathways.
Receptors: Interaction with cell surface receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness:
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial and antitubercular properties, along with relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H13FN4OS
- Molecular Weight : 316.36 g/mol
- CAS Number : 721964-46-1
The compound features a benzothiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the imidazole and fluorophenyl groups enhances its pharmacological profile.
The biological activity of this compound primarily involves:
- Inhibition of Mycobacterial Growth : Similar compounds have demonstrated the ability to inhibit the enzyme DprE1 in Mycobacterium tuberculosis, crucial for the synthesis of the mycobacterial cell wall components like arabinogalactan.
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antitubercular Activity
Recent studies have evaluated the antitubercular activity of related benzothiazole derivatives. For instance, a series of compounds were tested against Mycobacterium tuberculosis H37Ra, revealing IC50 values ranging from 1.35 to 2.18 μM for the most active derivatives . Although specific data for this compound is limited, its structural similarities suggest potential efficacy.
Antimicrobial Activity
A comparative study on various benzothiazole derivatives indicated that modifications to the benzothiazole structure could significantly enhance antimicrobial potency. The presence of electron-withdrawing groups like fluorine was noted to improve activity against gram-positive and gram-negative bacteria .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative A | E. coli | 5.0 |
| Benzothiazole Derivative B | S. aureus | 3.5 |
| This compound | TBD | TBD |
Study 1: Synthesis and Evaluation
In a recent study focused on synthesizing novel benzothiazole derivatives, several compounds were assessed for their antitubercular activity using standard microbiological techniques. Among them, derivatives with similar structural motifs to this compound showed promising results with low cytotoxicity against human cell lines (HEK293), indicating a favorable therapeutic index .
Study 2: Structure-Activity Relationship (SAR)
A SAR study highlighted that modifications in the side chains attached to the benzothiazole nucleus significantly influenced biological activity. Compounds with halogen substitutions exhibited enhanced potency against Mycobacterium tuberculosis, suggesting that this compound could be optimized further through systematic structural modifications .
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of N-(1,3-benzothiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?
Answer:
Synthesis optimization typically involves solvent selection, catalyst use, and reaction time/temperature adjustments. For example:
- Nucleophilic substitution : React 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base, using ethanol as the solvent. Recrystallization from ethanol ensures purity .
- Cross-coupling reactions : Utilize microwave-assisted synthesis under controlled temperatures (80–100°C) to accelerate thiol-ether bond formation while minimizing side products .
Validation : Monitor reaction progress via TLC and confirm purity through melting point consistency (±2°C) and elemental analysis (C, H, N deviations <0.4%) .
Basic: How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
Answer:
- 1H/13C NMR : Key signals include:
- IR spectroscopy : Confirm thioamide (C=S stretch ~630–680 cm⁻¹) and carbonyl (C=O stretch ~1680–1700 cm⁻¹) groups .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and confirm molecular weight ([M+H]+ expected ~428–432 g/mol) .
Advanced: What strategies are critical for resolving crystallographic data contradictions during structure refinement?
Answer:
- Software tools : Use SHELXL for small-molecule refinement. Key parameters:
- Validation metrics :
- Ensure R1/wR2 values <0.05/0.12 for high-resolution data (<1.0 Å).
- Check the Flack parameter (<0.1) to confirm absolute configuration .
Case study : Discrepancies in sulfanyl bond lengths (expected 1.80–1.84 Å) may arise from disorder; apply PART commands in SHELXL to model alternative conformations .
Advanced: How can molecular docking studies be designed to predict the biological activity of this compound?
Answer:
- Target selection : Prioritize enzymes with thiol/imidazole-binding pockets (e.g., cyclooxygenase-2 (COX-2) or α-glucosidase) based on structural analogs .
- Protocol :
- Prepare the ligand: Optimize geometry at the B3LYP/6-31G* level.
- Dock using AutoDock Vina with a grid box (20×20×20 Å) centered on the active site.
- Validate poses via RMSD clustering (<2.0 Å) and MM-GBSA binding energy calculations .
Example : Analogous compounds (e.g., 9c in ) showed COX-2 inhibition (IC50 ~0.8 µM) via π-π stacking with Tyr385 .
Advanced: What experimental and computational approaches are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Substitution patterns : Synthesize analogs with halogen (Cl, Br) or methyl groups on the benzothiazole ring to assess electronic effects on bioactivity .
- In vitro assays :
- QSAR modeling : Develop 3D-QSAR models (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic descriptors derived from docking poses .
Advanced: How can researchers address discrepancies in biological activity data between in vitro and in silico studies?
Answer:
- Data normalization : Account for assay variability (e.g., enzyme batch differences) by normalizing IC50 values to internal controls .
- Solubility correction : Measure kinetic solubility in DMSO/PBS and adjust docking scores using the Free-Wilson model .
- Off-target profiling : Screen against related enzymes (e.g., COX-1 vs. COX-2) to identify selectivity drivers .
Example : A fluorophenyl-substituted analog showed 10-fold higher COX-2 selectivity than COX-1, aligning with docking predictions of H-bonding with Ser530 .
Advanced: What crystallographic techniques are recommended for analyzing polymorphic forms of this compound?
Answer:
- PXRD : Compare experimental diffractograms (Cu-Kα radiation, λ=1.5406 Å) with simulated patterns from Mercury (CCDC) to identify polymorphs .
- SC-XRD : Grow single crystals via slow evaporation (methanol/water, 1:1). Refinement in SHELXL should resolve hydrogen-bonding networks (e.g., N-H···O/S interactions) .
- Thermal analysis : Use DSC to detect polymorph transitions (endothermic peaks at 150–200°C) and correlate with stability studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
